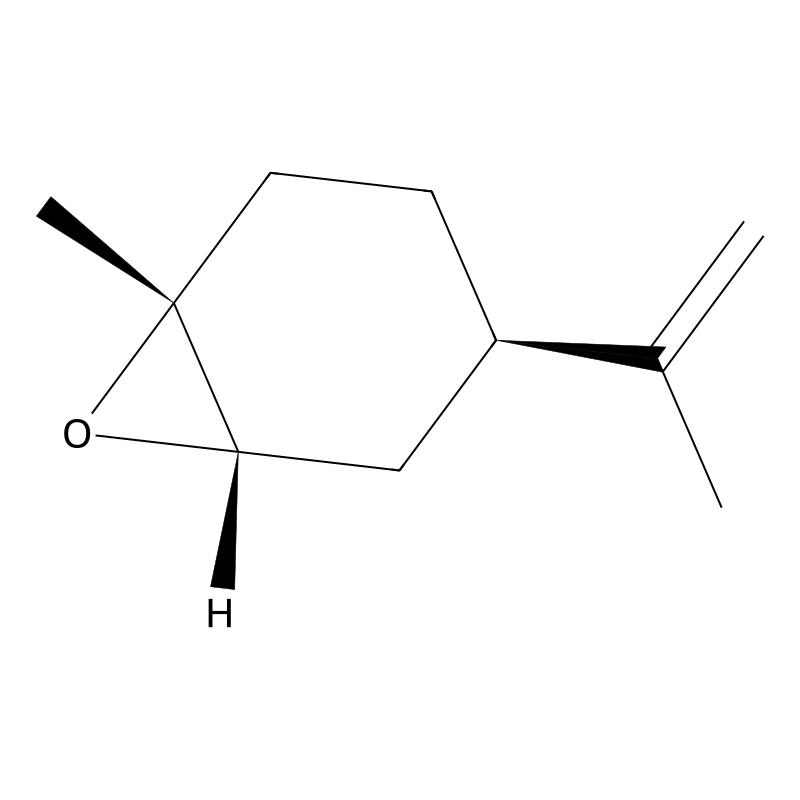

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

(+)-cis-Limonene oxide (CAS 4680-24-4) is a bio-derived, alicyclic mono-epoxide synthesized via the epoxidation of the endocyclic double bond of D-limonene. In industrial and academic procurement, it is primarily evaluated as a renewable monomer for ring-opening copolymerization (ROCOP) with CO2 or cyclic anhydrides to produce polycarbonates and polyesters [1]. While commercial limonene oxide is typically sold as a crude diastereomeric mixture (roughly 1:1 cis/trans), the isolated (+)-cis-isomer features distinct steric hindrance at the quaternary carbon, profoundly altering its susceptibility to nucleophilic attack and catalytic ring-opening [2]. Consequently, pure (+)-cis-limonene oxide is a critical precursor for stereoselective catalytic benchmarking, the synthesis of specific ring-contracted aldehydes, and the development of high-atom-economy green plastics where unreacted monomer waste must be minimized [3].

References

- [1] Coates, G. W., et al. 'Alternating Copolymerization of Limonene Oxide and Carbon Dioxide.' Journal of the American Chemical Society, 2004.

- [2] Kleij, A. W., et al. 'Terpolymers Derived from Limonene Oxide and Carbon Dioxide: Access to Cross-Linked Polycarbonates with Improved Thermal Properties.' Macromolecules, 2016.

- [3] Bakar, W. R. A. W. A., et al. 'Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers.' Royal Society Open Science, 2020.

Substituting pure (+)-cis-limonene oxide with the cheaper, commercially abundant cis/trans-limonene oxide mixture leads to severe process inefficiencies and heterogeneous product distributions [1]. Because standard zinc-based ROCOP catalysts are highly selective for the trans-isomer, using a mixture results in kinetic stalling, leaving up to 40-50% of the cis-isomer unreacted and necessitating costly monomer recovery steps [2]. Furthermore, in catalytic rearrangement workflows, the two isomers undergo entirely different mechanistic pathways—hydride shifts versus alkyl migrations—meaning that a mixed precursor will yield an inseparable blend of ketones and aldehydes rather than a single, high-purity bio-based building block [3].

References

- [1] Coates, G. W., et al. 'Alternating Copolymerization of Limonene Oxide and Carbon Dioxide.' Journal of the American Chemical Society, 2004.

- [2] Williams, C. K., et al. 'High elasticity, chemically recyclable, thermoplastics from bio-based monomers: carbon dioxide, limonene oxide and ε-decalactone.' Green Chemistry, 2020.

- [3] Bakar, W. R. A. W. A., et al. 'Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers.' Royal Society Open Science, 2020.

Divergent Catalytic Rearrangement Pathways

Over heterogeneous silica-alumina catalysts, the stereochemistry of the epoxide dictates the rearrangement mechanism. (+)-cis-Limonene oxide undergoes alkyl migration and ring contraction to yield cyclopentanecarboxaldehyde derivatives with a 77% yield [1]. In direct contrast, the trans-isomer undergoes a hydride shift to produce dihydrocarvone at a 70% yield [1].

| Evidence Dimension | Primary rearrangement product and yield |

| Target Compound Data | 77% yield of cyclopentanecarboxaldehyde (via ring contraction) |

| Comparator Or Baseline | trans-limonene oxide (70% yield of dihydrocarvone via hydride shift) |

| Quantified Difference | Complete divergence in product class (aldehyde vs. ketone) based solely on epoxide stereochemistry. |

| Conditions | Heterogeneous silica-alumina catalyst. |

Procuring the pure cis-isomer is mandatory for synthesizing ring-contracted bio-based aldehydes without generating complex, difficult-to-separate dihydrocarvone byproducts.

ROCOP Catalyst Benchmarking and Conversion Limits

In the copolymerization of limonene oxide with CO2, standard Zn(II) β-diiminate catalysts exhibit near-zero conversion for the cis-isomer, selectively polymerizing only the trans-isomer and leaving the cis-fraction unreacted [1]. However, advanced Al(III) aminotris(phenolate) catalysts have been developed to overcome this steric barrier, achieving up to 71% conversion of cis-limonene oxide to perfectly alternating trans-polycarbonates [1].

| Evidence Dimension | Monomer conversion in ROCOP with CO2 |

| Target Compound Data | Up to 71% conversion using Al(III) catalysts; ~0% with standard Zn(II) catalysts |

| Comparator Or Baseline | Commercial cis/trans mixture (stalls at ~50-60% overall conversion with Zn catalysts due to unreacted cis-isomer) |

| Quantified Difference | Enables >70% utilization of the sterically hindered isomer when paired with the correct catalyst, whereas standard mixtures waste the cis-fraction. |

| Conditions | Neat conditions, Al(III) catalyst, CO2 pressure. |

Researchers developing next-generation, high-atom-economy ROCOP catalysts must procure pure cis-limonene oxide to accurately validate their catalyst's ability to incorporate the more resistant diastereomer.

Chemoselective Hydrolysis and Nucleophilic Ring-Opening

The cis and trans isomers of limonene oxide exhibit opposite reactivities depending on the nucleophile. Less nucleophilic amines, such as triazole or pyrazole, selectively catalyze the hydrolysis of cis-limonene oxide to 1,2-limonene diol, leaving the trans-isomer largely unreacted (up to 80% recoverable) [1]. Conversely, strong nucleophiles like pyrrolidine selectively open the trans-isomer while leaving the cis-isomer unreacted [1].

| Evidence Dimension | Susceptibility to weak-nucleophile-catalyzed hydrolysis |

| Target Compound Data | Quantitative hydrolysis to 1,2-limonene diol |

| Comparator Or Baseline | trans-limonene oxide (up to 80% remains unreacted) |

| Quantified Difference | Complete kinetic resolution; the cis-isomer is exclusively hydrolyzed under triazole/pyrazole catalysis. |

| Conditions | Triazole or pyrazole catalyzed hydrolysis. |

For the targeted synthesis of 1,2-limonene diol, utilizing the pure cis-isomer ensures rapid, complete conversion without the kinetic stalling associated with trans-isomer contamination.

Development of High-Atom-Economy Polycarbonates (ROCOP)

Because standard industrial catalysts fail to polymerize the cis-isomer of limonene oxide, pure (+)-cis-limonene oxide is an essential benchmark substrate for laboratories designing novel Al(III) or Mg(II)/Co(II) catalysts [1]. It allows researchers to prove that their systems can overcome the steric hindrance of the cis-epoxide, thereby enabling maximum monomer utilization from citrus waste streams.

Synthesis of Ring-Contracted Bio-Based Building Blocks

The pure cis-isomer is the required starting material for the catalytic synthesis of cyclopentanecarboxaldehyde derivatives [2]. By avoiding the trans-isomer, manufacturers prevent the formation of dihydrocarvone, streamlining downstream purification and enabling the scalable production of novel bio-based biscarbonyl monomers.

Stereocontrolled Synthesis of Terpene Diols and Thermosets

In the production of bio-based thermosets and functionalized diols, (+)-cis-limonene oxide is selected for its specific reactivity profile with weak nucleophiles [3]. It undergoes clean, selective hydrolysis to 1,2-limonene diol under conditions where the trans-isomer would remain inert, making it the optimal precursor for high-purity diol formulations.

References

- [1] Kleij, A. W., et al. 'Terpolymers Derived from Limonene Oxide and Carbon Dioxide: Access to Cross-Linked Polycarbonates with Improved Thermal Properties.' Macromolecules, 2016.

- [2] Bakar, W. R. A. W. A., et al. 'Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers.' Royal Society Open Science, 2020.

- [3] Caillol, S., et al. 'On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides.' ACS Sustainable Chemistry & Engineering, 2022.

Physical Description

XLogP3

Density

UNII

Other CAS

4680-24-4

Wikipedia

Explore Compound Types